molecular formula C13H11B B1620789 3-Bromo-3'-methylbiphenyl CAS No. 844856-54-8

3-Bromo-3'-methylbiphenyl

Cat. No.: B1620789
CAS No.: 844856-54-8
M. Wt: 247.13 g/mol
InChI Key: VIXCLEUVOBRQQI-UHFFFAOYSA-N
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Description

3-Bromo-3'-methylbiphenyl (CAS: Not explicitly provided in evidence; structurally inferred as a biphenyl derivative with bromine at the 3-position of one benzene ring and a methyl group at the 3'-position of the other) is a halogenated aromatic compound. Its molecular formula is C₁₂H₁₀Br (molecular weight: 233.11 g/mol, based on analogous 3-bromobiphenyl data in ). This compound is structurally characterized by two benzene rings connected via a single bond, with substituents influencing electronic and steric properties. It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals or materials science applications .

Properties

IUPAC Name

1-bromo-3-(3-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXCLEUVOBRQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373719
Record name 3-Bromo-3'-methylbiphenyl
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Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-54-8
Record name 3-Bromo-3′-methyl-1,1′-biphenyl
Source CAS Common Chemistry
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Record name 3-Bromo-3'-methylbiphenyl
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Record name 3-Bromo-3'-methylbiphenyl
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-3’-methylbiphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a brominated benzene derivative with a methylated benzene derivative in the presence of a palladium catalyst and a base . The reaction conditions typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or toluene

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of 3-Bromo-3’-methylbiphenyl often involves large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-methylbiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The bromine atom can be reduced to form a hydrogenated biphenyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an ether solvent.

Major Products:

    Substitution: 3-Substituted-3’-methylbiphenyl derivatives.

    Oxidation: 3-Bromo-3’-carboxybiphenyl.

    Reduction: 3-Hydro-3’-methylbiphenyl.

Scientific Research Applications

3-Bromo-3’-methylbiphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group on the biphenyl structure influence its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Bromo-3'-chloro-1,1'-biphenyl (CAS: 844856-42-4)
  • Structure : Chlorine replaces the methyl group at the 3'-position.
  • Properties : Higher polarity due to the electron-withdrawing Cl group.
  • Hazard : Classified under acute oral toxicity (LD₅₀: 300–2000 mg/kg) and environmental hazards (EC₅₀ for water fleas >0.093 mg/L) .
  • Applications : Likely used in halogen exchange reactions or as a precursor for agrochemicals.
3-Bromo-3'-nitrobenzophenone (CAS: 51339-38-9)
  • Structure: A benzophenone derivative with Br (3-position) and NO₂ (3'-position).
  • Properties: Higher reactivity due to the nitro group’s strong electron-withdrawing effect. Melting point: 124°C (after reduction to 3-bromo-3'-aminobenzophenone, m.p. 94°C) .
  • Synthesis: Produced via bromination of nitro-substituted benzophenones or Sandmeyer reactions .
2-Bromo-2'-methylbiphenyl (CAS: Not provided)
  • Structure : Bromine and methyl groups at the 2- and 2'-positions, respectively.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling of aryl halides and Grignard reagents .
  • Reactivity : Steric hindrance at ortho positions may reduce coupling efficiency compared to para-substituted analogs.

Physical and Chemical Properties

Compound CAS Number Molecular Formula Melting Point (°C) Key Reactivity
3-Bromo-3'-methylbiphenyl - C₁₂H₁₀Br Not reported Suzuki coupling, electrophilic substitution
3-Bromo-3'-chlorobiphenyl 844856-42-4 C₁₂H₈BrCl Not reported Halogen exchange, nucleophilic substitution
3-Bromo-3'-nitrobenzophenone 51339-38-9 C₁₃H₈BrNO₃ 124 Reduction to amines, catalytic hydrogenation
3-Bromobiphenyl 2113-57-7 C₁₂H₉Br Not reported Cross-coupling, polymerization initiator

Biological Activity

3-Bromo-3'-methylbiphenyl is an organic compound with significant potential in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound has the molecular formula C13H11Br and a molecular weight of 247.13 g/mol. It is characterized by the presence of bromine and methyl groups on a biphenyl structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The bromine atom and methyl group affect its binding affinity, leading to changes in cellular processes.

Key Mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate certain enzymes, influencing metabolic pathways.
  • Receptor Binding: It can bind to receptors, potentially altering signal transduction processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Norfloxacin2
Bacillus subtilis16Chloromycin7

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines demonstrated that the compound exhibits selective cytotoxicity, sparing normal cells while affecting cancerous ones.

Cytotoxicity Results:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal fibroblasts>50

Case Studies

  • Case Study on Antibacterial Activity:
    A recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound were synthesized and tested for antibacterial properties. The study found that modifications in the bromine position significantly enhanced activity against resistant strains of bacteria.
  • Case Study on Cancer Cell Lines:
    In another investigation, researchers explored the effects of this compound on various cancer cell lines. The compound was shown to induce apoptosis in HeLa cells through a mitochondrial pathway, suggesting potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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